molecular formula C25H32O6 B12789423 Austalide L CAS No. 87833-52-1

Austalide L

Cat. No.: B12789423
CAS No.: 87833-52-1
M. Wt: 428.5 g/mol
InChI Key: XTSSAALSNSPVIH-OCFMFRIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Austalide L involves complex organic reactions. One common method includes the use of ethyl acetate extracts from Aspergillus species isolated from marine environments . The structures of the synthesized compounds are typically confirmed using one-dimensional and two-dimensional nuclear magnetic resonance (NMR) experiments, supported by ultraviolet (UV) analysis and electrospray ionization mass spectrometry (ESI-MS) .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the cultivation of Aspergillus species in controlled environments to optimize the yield of the compound. The extraction process often uses solvents like ethyl acetate to isolate the compound from the fungal biomass .

Chemical Reactions Analysis

Types of Reactions: Austalide L undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated forms of the compound .

Properties

CAS No.

87833-52-1

Molecular Formula

C25H32O6

Molecular Weight

428.5 g/mol

IUPAC Name

(1S,13R,14R,19S)-19-hydroxy-10-methoxy-1,4,14,18,18-pentamethyl-2,7-dioxapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-3(11),4,9-triene-8,17-dione

InChI

InChI=1S/C25H32O6/c1-13-15-12-30-21(27)18(15)20(29-6)14-11-16-23(4)8-7-17(26)22(2,3)25(23,28)10-9-24(16,5)31-19(13)14/h16,28H,7-12H2,1-6H3/t16-,23-,24+,25-/m1/s1

InChI Key

XTSSAALSNSPVIH-OCFMFRIESA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C3=C1O[C@]4(CC[C@@]5([C@@]([C@H]4C3)(CCC(=O)C5(C)C)C)O)C)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C3=C1OC4(CCC5(C(C(=O)CCC5(C4C3)C)(C)C)O)C)OC

Origin of Product

United States

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